(3S)-5-Ethenylideneoctan-3-ol
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Overview
Description
(3S)-5-Ethenylideneoctan-3-ol: is an organic compound characterized by the presence of an ethenylidene group attached to an octan-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5-Ethenylideneoctan-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific catalysts and reagents. For instance, carbonyl reductase from lactobacillus fermentum can catalyze the asymmetric reduction of a suitable precursor to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (3S)-5-Ethenylideneoctan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The ethenylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry: In chemistry, (3S)-5-Ethenylideneoctan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical derivatives.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Industrially, the compound can be used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism by which (3S)-5-Ethenylideneoctan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
(2S,3S)-2-chloro-3-hydroxy ester compound: This compound shares a similar backbone but differs in functional groups and stereochemistry.
Pyrrolopyrazine derivatives: These compounds have different ring structures but exhibit similar biological activities.
Uniqueness: (3S)-5-Ethenylideneoctan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
821782-64-3 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-4-7-9(5-2)8-10(11)6-3/h10-11H,2,4,6-8H2,1,3H3/t10-/m0/s1 |
InChI Key |
SVAGCVPSVGLAOX-JTQLQIEISA-N |
Isomeric SMILES |
CCCC(=C=C)C[C@H](CC)O |
Canonical SMILES |
CCCC(=C=C)CC(CC)O |
Origin of Product |
United States |
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